molecular formula C24H41NO4 B331754 3,4,5-triethoxy-N-undecylbenzamide

3,4,5-triethoxy-N-undecylbenzamide

Cat. No.: B331754
M. Wt: 407.6 g/mol
InChI Key: LJUCHZWTAYJNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Triethoxy-N-undecylbenzamide is a benzamide derivative characterized by a benzene ring substituted with three ethoxy groups at the 3-, 4-, and 5-positions and an N-linked undecyl (C11) alkyl chain via an amide bond.

Properties

Molecular Formula

C24H41NO4

Molecular Weight

407.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-undecylbenzamide

InChI

InChI=1S/C24H41NO4/c1-5-9-10-11-12-13-14-15-16-17-25-24(26)20-18-21(27-6-2)23(29-8-4)22(19-20)28-7-3/h18-19H,5-17H2,1-4H3,(H,25,26)

InChI Key

LJUCHZWTAYJNRC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC

Canonical SMILES

CCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Benzamide Substituents Additional Functional Groups Documented Use/Application Source
3,4,5-Triethoxy-N-undecylbenzamide 3,4,5-Triethoxy N-undecyl (C11 alkyl chain) Not specified (hypothesized agrochemical) N/A
Etobenzanid 4-(Ethoxymethoxy) N-(2,3-dichlorophenyl) Herbicide
Diflufenican 2-(3-Trifluoromethylphenoxy)-pyridine N-(2,4-difluorophenyl) Herbicide (carotenoid biosynthesis inhibitor)
3-Ethoxy-N-[4-(triazolothiadiazol)phenyl]benzamide 3-Ethoxy N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl] Unknown (heterocyclic agrochemical candidate)

Substituent Analysis and Functional Implications

Ethoxy vs. Halogenated Substituents: The triethoxy groups in this compound contrast with halogenated substituents in etobenzanid (Cl) and diflufenican (F, CF₃). The ethoxymethoxy group in etobenzanid introduces steric bulk and flexibility, which may influence its interaction with plant enzymes .

Alkyl Chain vs. Aromatic/Heterocyclic Groups :

  • The N-undecyl chain in the target compound likely increases lipophilicity, favoring membrane penetration and persistence in lipid-rich environments. In contrast, N-aryl groups (e.g., dichlorophenyl in etobenzanid) enhance aromatic stacking interactions with biological targets but may reduce solubility .
  • The triazolothiadiazole heterocycle in the compound from introduces a rigid, planar structure that could enhance binding to enzymatic active sites, a feature common in fungicides and insecticides .

Pyridine and Trifluoromethyl Groups: Diflufenican’s pyridine ring and trifluoromethyl group contribute to its strong herbicidal activity by disrupting carotenoid synthesis. These groups are absent in the target compound, suggesting divergent mechanisms of action .

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